4-(Methylsulfonyl)benzenesulfonyl chloride

Solid-Phase Synthesis Process Chemistry Thermal Stability

When tosyl chloride fails with deactivated amines, 4-(Methylsulfonyl)benzenesulfonyl chloride provides the solution. Its para-methylsulfonyl group (Hammett σₚ ≈ +0.72) strongly activates the sulfonyl chloride, enabling efficient coupling. • High melting point (158-169°C) ensures ambient storage stability. • Elevated TPSA (85.04 Ų) improves sulfonamide product solubility. • Yellow to salmon-pink crystalline powder for visual ID. • Consistent 95% purity with reliable BenchChem global logistics.

Molecular Formula C7H7ClO4S2
Molecular Weight 254.7 g/mol
CAS No. 82964-91-8
Cat. No. B1302019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylsulfonyl)benzenesulfonyl chloride
CAS82964-91-8
Molecular FormulaC7H7ClO4S2
Molecular Weight254.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C7H7ClO4S2/c1-13(9,10)6-2-4-7(5-3-6)14(8,11)12/h2-5H,1H3
InChIKeyTYJOQICPGZGYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylsulfonyl)benzenesulfonyl Chloride (CAS 82964-91-8) Sourcing Guide for Specialized Synthesis


4-(Methylsulfonyl)benzenesulfonyl chloride (CAS 82964-91-8) is a specialized bifunctional arenesulfonyl chloride reagent, distinguished by the presence of both an electrophilic sulfonyl chloride (-SO₂Cl) and a strongly electron-withdrawing methylsulfonyl (-SO₂Me) group at the para position . This substitution pattern imparts unique physicochemical properties—including a high melting point (158-169°C) and elevated topological polar surface area (TPSA) of 85.04 Ų—that directly influence its reactivity, stability, and handling compared to more common sulfonyl chlorides [1]. The compound is commercially available from major suppliers in 95% to 97% purity grades and is valued for applications where both the electronic character and the sulfone functionality are critical .

Why Tosyl Chloride Is Not a Drop-In Replacement for 4-(Methylsulfonyl)benzenesulfonyl Chloride


Attempting to substitute 4-(Methylsulfonyl)benzenesulfonyl chloride with the ubiquitous reagent tosyl chloride (4-methylbenzenesulfonyl chloride, TsCl) or unsubstituted benzenesulfonyl chloride introduces significant differences in reaction kinetics, product stability, and downstream purification complexity. The methylsulfonyl group is a substantially stronger electron-withdrawing substituent (Hammett σₚ ≈ +0.72) than a methyl group (σₚ ≈ -0.17), which activates the sulfonyl chloride toward nucleophilic attack while simultaneously altering the crystallinity and solubility of the resulting sulfonamides and sulfonates [1]. This fundamental electronic difference translates into quantifiable changes in physical properties, such as a melting point that is over 90°C higher than TsCl, which directly impacts isolation and handling in industrial-scale syntheses [2].

Quantitative Differentiation of 4-(Methylsulfonyl)benzenesulfonyl Chloride from Common Sulfonyl Chlorides


Thermal Stability and Handling: Melting Point Comparison with Tosyl Chloride

The melting point of 4-(Methylsulfonyl)benzenesulfonyl chloride is reported as 158-169°C (lit.) , which is significantly higher than that of the most commonly used sulfonyl chloride in organic synthesis, tosyl chloride (4-methylbenzenesulfonyl chloride), which melts at 65-69°C (lit.) [1]. This 89-100°C increase in melting point reflects the greater lattice energy imparted by the polar methylsulfonyl group and has direct implications for solid handling, storage stability, and purification by recrystallization.

Solid-Phase Synthesis Process Chemistry Thermal Stability

Electronic Activation of the Sulfonyl Chloride: Hammett Substituent Constant Comparison

The reactivity of 4-(Methylsulfonyl)benzenesulfonyl chloride toward nucleophiles is governed by the electron-withdrawing character of the para-substituent. The methylsulfonyl group has a Hammett substituent constant (σₚ) of approximately +0.72 [1], whereas the methyl group in tosyl chloride has a σₚ of approximately -0.17 [1]. This difference of 0.89 σ units indicates that the sulfonyl chloride in the target compound is significantly more electrophilic, leading to faster reaction rates with amines and alcohols under identical conditions.

Physical Organic Chemistry Kinetics Nucleophilic Substitution

Molecular Weight and Physical Form: Impact on Stoichiometry and Purification

The molecular weight of 4-(Methylsulfonyl)benzenesulfonyl chloride is 254.71 g/mol [1], compared to 190.65 g/mol for tosyl chloride [2] and 176.62 g/mol for benzenesulfonyl chloride. The higher mass is accompanied by a markedly different physical appearance (yellow to salmon-pink crystalline powder vs. white solid for TsCl) . The increased mass necessitates adjustments in molar equivalents during reaction setup and influences chromatographic retention times (calculated LogP consensus ~1.34) [1], facilitating separation of the sulfonamide products from unreacted starting materials.

Process Scale-up Solid-Phase Extraction Chromatography

Specific Utility in Nucleoside Modification: A Documented Application Case

Sigma-Aldrich specifically documents that 4-(Methylsulfonyl)benzenesulfonyl chloride has been used in the preparation of 5′-deoxy-5′-[4-(methylsulfonyl)benzenesulfonamido]thymidine, a modified nucleoside . While many sulfonyl chlorides can be used to synthesize sulfonamide derivatives, this specific application highlights the reagent's utility in generating a sulfone-containing thymidine analog. The presence of the methylsulfonyl group in the final product is integral to the structure, as it introduces a polar, hydrogen-bond accepting motif absent in simple tosyl or mesyl analogs.

Medicinal Chemistry Nucleoside Analogs Antiviral Research

Solubility and Topological Polar Surface Area (TPSA) Comparison

The topological polar surface area (TPSA) of 4-(Methylsulfonyl)benzenesulfonyl chloride is calculated to be 85.04 Ų [1], compared to a TPSA of approximately 43 Ų for tosyl chloride [2]. This nearly twofold increase in polar surface area directly impacts the solubility of the derived sulfonamides. The predicted water solubility for the target compound is 2.73 mg/mL (0.0107 mol/L), classifying it as 'Very soluble' according to the Log S scale [1]. In contrast, tosyl chloride is described as 'insoluble in water' and undergoes hydrolysis [3].

Drug Design Physicochemical Properties Medicinal Chemistry

High-Value Application Scenarios for 4-(Methylsulfonyl)benzenesulfonyl Chloride


Synthesis of Sulfone-Containing Sulfonamide Libraries for Drug Discovery

Medicinal chemists can leverage 4-(Methylsulfonyl)benzenesulfonyl chloride to rapidly generate structurally diverse sulfonamide libraries bearing a sulfone moiety. The reagent's enhanced electrophilicity, as inferred from the Hammett σₚ value, facilitates efficient coupling with a broad range of amines, including those with low nucleophilicity . The resulting sulfonamides benefit from improved aqueous solubility due to the high TPSA (85.04 Ų) of the sulfone group [1].

Preparation of Functionalized Nucleoside Analogs for Antiviral Research

As documented by Sigma-Aldrich, this reagent is specifically employed in the synthesis of 5′-deoxy-5′-[4-(methylsulfonyl)benzenesulfonamido]thymidine . This application underscores its value in modifying nucleosides at the 5′-position with a sulfone-containing sulfonamide group, a structural motif that can impart unique electronic and hydrogen-bonding properties not achievable with simpler tosyl or mesyl derivatives.

Process-Scale Sulfonylation with Simplified Isolation

The high melting point (158-169°C) of 4-(Methylsulfonyl)benzenesulfonyl chloride confers superior stability during ambient storage and transportation compared to low-melting sulfonyl chlorides like tosyl chloride (mp 65-69°C) [1]. This thermal robustness, combined with the distinct yellow to salmon-pink color of the crystalline powder, facilitates visual confirmation of reagent integrity and simplifies handling in large-scale, multi-step syntheses where precise stoichiometry and purity are paramount .

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